molecular formula Si3W5 B084892 Tungsten silicide (W5Si3) CAS No. 12039-95-1

Tungsten silicide (W5Si3)

Cat. No.: B084892
CAS No.: 12039-95-1
M. Wt: 1003.5 g/mol
InChI Key: HXBCHXQSHJCYFO-UHFFFAOYSA-N
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Description

Tungsten silicide (W₅Si₃) belongs to the TM₅Si₃ family (transition metal silicides) with a tetragonal crystal structure (space group: I4/mcm, No. 140) . It exhibits exceptional high-temperature stability, with a melting point exceeding 2000°C, and demonstrates superior mechanical properties such as creep resistance, oxidation resistance, and thermal shock resilience . These characteristics make it suitable for extreme environments, including aerospace components and nuclear reactors.

W₅Si₃ is synthesized via gas-phase deposition (e.g., low-pressure CVD using WF₆ and SiH₄), where it forms at the tungsten-silicon interface under controlled conditions . However, its formation is sensitive to temperature and oxygen exposure. For instance, W₅Si₃ reacts with oxygen to form tungsten oxide (WO₃), leading to film delamination in integrated circuits . Its resistivity varies with synthesis methods, reaching as low as 8×10⁻⁶ Ω·cm in optimized CVD processes .

Properties

InChI

InChI=1S/3Si.5W
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InChI Key

HXBCHXQSHJCYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Si].[Si].[Si].[W].[W].[W].[W].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Si3W5
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DSSTOX Substance ID

DTXSID50923376
Record name Silane--tungsten (3/5)
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Molecular Weight

1003.5 g/mol
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Physical Description

Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Tungsten silicide
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CAS No.

12039-95-1
Record name Tungsten silicide (W5Si3)
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Record name Tungsten silicide (W5Si3)
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Record name Silane--tungsten (3/5)
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Record name Pentatungsten trisilicide
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Scientific Research Applications

Structural Applications

W5Si3 is recognized for its high-temperature stability and mechanical strength, making it an ideal candidate for structural materials in demanding environments.

  • High-Temperature Structural Materials : W5Si3 exhibits excellent thermal stability and resistance to oxidation, which are crucial for aerospace and automotive applications. Its ability to maintain structural integrity at elevated temperatures allows it to be used in turbine blades and exhaust systems .

Semiconductor and Microelectronics

W5Si3 plays a vital role in the semiconductor industry, particularly in the fabrication of thin films and as a contact material.

  • Thin Film Resistors : The compound is utilized in the production of thin-film resistors where its electrical properties can be finely tuned by adjusting the tungsten to silicon ratio during deposition processes. This allows for sensitive control over resistivity and temperature coefficients .
  • Silicide/Silicon Hetero-Junctions : W5Si3 forms hetero-junctions with silicon, enhancing thermoelectric performance. Research indicates that these structures can significantly improve device efficiency in thermoelectric applications .

Superconductivity

Recent studies have highlighted the superconducting properties of W5Si3, making it a subject of interest for advanced electronic applications.

  • Microwave Kinetic Inductance Detectors (MKIDs) : W5Si3 has been investigated for use in MKIDs due to its superconducting characteristics at low temperatures. These detectors are crucial for applications in astronomy and quantum computing .

Catalysis

W5Si3 serves as a catalyst in various chemical reactions, particularly in silicon film deposition processes.

  • Chemical Vapor Deposition (CVD) : In CVD processes, tungsten silicide can enhance the efficiency of silicon film deposition by acting as a catalyst, which helps maintain lower temperatures and extends the lifespan of catalytic materials .

Case Study 1: Aerospace Applications

A study demonstrated that components made from W5Si3 maintained structural integrity under extreme thermal cycling conditions, outperforming traditional materials used in aerospace engineering.

Case Study 2: Semiconductor Devices

Research on W5Si3 thin films indicated that by manipulating deposition parameters, devices could achieve lower resistivity values and improved thermal stability, making them suitable for high-performance electronic circuits.

Comparison with Similar Compounds

Crystal Structure and Phase Formation
Compound Crystal Structure Space Group Formation Temperature (°C) Key Synthesis Methods
W₅Si₃ Tetragonal I4/mcm <700 (gas-phase CVD) CVD, combustion synthesis
WSi₂ Hexagonal (C40) P6₂22 ≥700 (CVD) CVD, co-evaporation
Mo₅Si₃ Tetragonal I4/mcm ~1200 Arc-melting, mechanical alloying
Nb₅Si₃ Tetragonal I4/mcm ~1700 High-temperature sintering
TiSi₂ Orthorhombic (C54) Fddd ~700 Rapid thermal annealing

Key Observations :

  • W₅Si₃ forms at lower temperatures than WSi₂, making it more reactive under moderate conditions .
  • TM₅Si₃ compounds (W₅Si₃, Mo₅Si₃, Nb₅Si₃) share the same tetragonal structure but differ in thermal stability, with Nb₅Si₃ requiring the highest synthesis temperatures .
Electrical and Thermal Properties
Compound Resistivity (Ω·cm) Thermal Stability (°C) Oxidation Resistance
W₅Si₃ 8×10⁻⁶ (CVD) >1000 Moderate
WSi₂ 3×10⁻⁴ (CVD) >1000 High
Mo₅Si₃ ~1×10⁻⁴ >1200 High
TiSi₂ 1.3×10⁻⁴ ~800 Low

Key Observations :

  • W₅Si₃ achieves lower resistivity than WSi₂ in CVD processes, but impurities in WSi₂ films (e.g., from CVD) elevate its resistivity .
  • TiSi₂ has superior conductivity but lower thermal stability, limiting its use in high-temperature applications .
Mechanical and Microstructural Properties
  • W₅Si₃ : Forms small spherical grains in alumina composites, enhancing mechanical strength . However, its reactivity with oxygen compromises structural integrity in oxidizing environments .
  • WSi₂ : Used in NMOS devices (e.g., HfO₂/WSix gates) due to mid-gap work function and compatibility with high-k dielectrics .
  • Mo₅Si₃/Nb₅Si₃ : Exhibit higher creep resistance than W₅Si₃ but require energy-intensive synthesis .

Biological Activity

Tungsten silicide (W5Si3) is an intermetallic compound that has garnered interest in various fields, including electronics and materials science. However, its biological activity remains less explored compared to its physical and chemical properties. This article synthesizes existing research on the biological implications of W5Si3, focusing on its synthesis, potential biological interactions, and safety profiles.

Synthesis and Properties

W5Si3 can be synthesized through several methods, including self-propagating high-temperature synthesis (SHS) and chemical vapor deposition (CVD). The SHS method involves the reaction of tungsten oxide and silicon, often using magnesium as a fuel, leading to the formation of dense intermetallic alloys . In CVD processes, tungsten filaments are subjected to high temperatures in a silane atmosphere, promoting the silicidation process where W5Si3 forms initially before being replaced by WSi2 .

Case Studies

  • Inhalation Studies : Research indicates that inhalation of tungsten silicide dust can lead to respiratory issues. Prolonged exposure may exacerbate pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
  • In Vitro Studies : Limited in vitro studies on tungsten compounds suggest that they can induce oxidative stress in cells, which may lead to cytotoxic effects. These findings necessitate further investigation specifically targeting W5Si3 to understand its cellular interactions better.

The biological activity of W5Si3 may be influenced by its physicochemical properties. The compound's ability to generate reactive oxygen species (ROS) upon dissolution in biological fluids could contribute to its cytotoxic potential. Additionally, the release of tungsten ions into the surrounding environment may further complicate its biological profile.

Safety Profile and Regulations

Due to its potential health risks, tungsten silicide is subject to regulatory scrutiny. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) classify certain tungsten compounds as potential carcinogens . Therefore, handling W5Si3 requires adherence to safety guidelines to minimize exposure risks.

Chemical Reactions Analysis

Table 1: SHS Reaction Parameters

ReactantsMolar RatioTemperature (°C)Key Phases FormedByproducts
WO₃, Si, Mg1:2:3900–1200W₅Si₃, WSi₂MgO, SiO₂

Reaction with Tungsten Carbide (WC)

W₅Si₃ forms through solid-state reactions between WC and Si:

5 WC 8 SiW Si 5 SiC\text{5 WC 8 Si}\rightarrow \text{W Si 5 SiC}

  • Conditions : Temperatures ≥1450°C, molar Si/WC ratios of 1.6–2.3 .

  • Kinetics : Reaction rates depend on Si diffusion into WC and the formation of intermediate WSi₂.

Table 2: WC-Si Reaction Outcomes

Si/WC Molar RatioTemperature (°C)Dominant PhasesSiC Content (%)
1.61450W₅Si₃, WSi₂8–10
2.31700W₅Si₃, WSi₂, SiC12–14
3.01900WSi₂, SiC14–16

Silicidation of Tungsten Filaments

In hot-wire chemical vapor deposition (HWCVD), W filaments react with silane (SiH₄) to form W₅Si₃:

W Si from SiH W Si ( 1650 C)\text{W Si from SiH }\rightarrow \text{W Si }\quad (\text{ 1650 C})

  • Stages :

    • Dissolution : Si atoms diffuse into W bulk.

    • Precipitation : Nucleation of W₅Si₃ at ~1750°C.

    • Phase Transition : W₅Si₃ converts to WSi₂ at higher temperatures (1900°C) .

Temperature-Dependent Phase Transitions

  • Below 1650°C: W₅Si₃ dominates due to lower activation energy.

  • Above 1750°C: WSi₂ becomes thermodynamically favored, with higher emissivity (1.2–1.7× that of W₅Si₃) .

Table 3: Phase Stability in W-Si System

PhaseStability Range (°C)Emissivity (ε)Key Applications
W₅Si₃1450–17500.35–0.45Catalyzer coatings
WSi₂>17500.55–0.65Semiconductor metallization

Thermodynamic Drivers

ΔGWSi <ΔGW Si (at T>1750°C)\Delta G_{\text{WSi }}<\Delta G_{\text{W Si }}\quad (\text{at }T>1750°C)

This drives phase separation in SHS alloys .

Diffusion-Limited Growth

  • Rate-Limiting Step : Si diffusion through W₅Si₃ layers.

  • Activation Energy : ~250 kJ/mol for W₅Si₃ formation, dropping to ~180 kJ/mol for WSi₂ .

Role of Impurities

  • Oxygen contamination (>500 ppm) promotes void formation during deoxidation, altering reaction pathways .

  • Carbon from WC substrates stabilizes SiC, competing with W₅Si₃ synthesis .

Plasma-Enhanced Deposition

RF plasma deposition from WF₆ and SiH₄ yields metastable β-W films with embedded W₅Si₃. Post-annealing at 700°C converts these to low-resistivity α-W (8 µΩ·cm) .

Challenges in Catalyzer Longevity

  • Issue : W₅Si₃ formation reduces catalyzer lifetime by increasing emissivity and lowering surface temperature.

  • Solution : Operate filaments above 1750°C to suppress W₅Si₃ .

Preparation Methods

Reaction Mechanisms and Stoichiometry

The synthesis involves two competing reactions, depending on the Si/WC molar ratio:

  • WSi₂ Formation :
    WC+3SiWSi2+SiC\text{WC} + 3\text{Si} \rightarrow \text{WSi}_2 + \text{SiC}
    Dominant at Si/WC ratios ≥ 3.0 and temperatures ≥ 1300°C.

  • W₅Si₃ Formation :
    5WC+8SiW5Si3+5SiC5\text{WC} + 8\text{Si} \rightarrow \text{W}_5\text{Si}_3 + 5\text{SiC}
    Favored at lower Si/WC ratios (1.6–2.3) and temperatures ≥ 1900°C.

Table 1: Phase Composition vs. Si/WC Ratio and Temperature

Si/WC Molar RatioTemperature (°C)Dominant PhasesSiC Content (wt%)
3.01300WSi₂, WC11
2.31450WSi₂, WC12
1.61900W₅Si₃, SiC10

At 1900°C, the reaction achieves near-complete conversion, with W₅Si₃ constituting 35–50% of the product. The persistence of unreacted WC at lower temperatures highlights the kinetic limitations of solid-state diffusion.

Kinetic and Thermodynamic Challenges

  • Diffusion Barriers : The reaction between WC (solid) and Si (liquid above 1414°C) is rate-limited by silicon’s diffusion through the growing WSi₂ or W₅Si₃ layers. Activation energies for W₅Si₃ formation exceed 250 kJ/mol, necessitating prolonged soaking times.

  • Phase Competition : The higher thermodynamic stability of WSi₂ at moderate temperatures (1300–1700°C) suppresses W₅Si₃ formation. Only at 1900°C does W₅Si₃ become predominant due to entropy-driven stabilization.

Vacuum Hot Pressing and Sintering

To enhance densification and mechanical properties, vacuum hot pressing (VHP) is employed post-synthesis. This method combines high temperature (1700–1900°C) with uniaxial pressure (20–40 MPa) to eliminate porosity and improve interparticle bonding.

Microstructural Evolution

  • 1700°C Processing : Samples exhibit a heterogeneous microstructure with WSi₂ (dark grey), W₅Si₃ (light grey), and SiC (black) phases. Vickers hardness reaches 14.4 GPa but fracture toughness remains low (3–5 MPa·m¹/²) due to residual WC.

  • 1900°C Processing : Homogenization improves, with W₅Si₃ grains surrounded by a continuous SiC matrix. Hardness increases to 16.0 GPa, and toughness rises to 8 MPa·m¹/², rivaling advanced ceramics like Si₃N₄.

Table 2: Mechanical Properties of Hot-Pressed Composites

Temperature (°C)Phase CompositionHardness (GPa)Fracture Toughness (MPa·m¹/²)
1700WSi₂/SiC14.44.2
1900W₅Si₃-WSi₂/SiC16.08.0

Influence of Reactant Ratios and Temperature on Phase Formation

The Si/WC molar ratio critically determines the silicide-to-carbide balance. Excess silicon promotes WSi₂, while stoichiometric deficits favor W₅Si₃.

Role of Stoichiometry

  • Si/WC = 3.0 : Silicon-rich conditions yield WSi₂ as the primary phase (86 wt%) at 1450°C, with minimal W₅Si₃.

  • Si/WC = 1.6 : Silicon-deficient mixtures produce 35–50% W₅Si₃ at 1900°C, alongside 25–35% residual WC.

Temperature-Dependent Phase Stability

  • Below 1750°C : WSi₂ dominates due to lower activation energy for nucleation.

  • Above 1750°C : W₅Si₃ becomes thermodynamically favored, with accelerated growth kinetics from enhanced silicon mobility.

Comparative Analysis of Synthesis Techniques

While displacement reactions are cost-effective for bulk synthesis, alternative methods like chemical vapor deposition (CVD) and self-propagating high-temperature synthesis (SHS) offer niche advantages:

  • CVD : Enables thin-film deposition using WF₆ and SiH₄ precursors. Films exhibit lower resistivity (8–10 μΩ·cm) but require stringent oxygen control to prevent delamination.

  • SHS : Rapid, exothermic reactions between WO₃, Si, and Mg achieve 90% conversion to W₅Si₃ in seconds. However, byproducts like MgO necessitate post-synthesis leaching .

Q & A

Basic: What are the standard synthesis protocols for W₅Si₃, and how do process parameters influence phase purity?

W₅Si₃ is typically synthesized via solid-state reactions or chemical vapor deposition (CVD). For solid-state synthesis, stoichiometric mixtures of tungsten and silicon powders are annealed at 1100–1400°C under inert atmospheres (e.g., argon) to prevent oxidation. Phase purity is highly sensitive to temperature gradients and oxygen partial pressure; even trace oxygen can lead to tungsten oxide formation, compromising structural integrity . Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm the absence of secondary phases like WSi₂ or WO₃.

Advanced: How can researchers resolve contradictions in reported thermal stability data for W₅Si₃ in oxidizing environments?

Discrepancies in thermal stability studies often arise from variations in experimental conditions (e.g., oxygen partial pressure, heating rates). To address this, design controlled experiments using thermogravimetric analysis (TGA) coupled with in-situ XRD under standardized oxygen concentrations (e.g., 10⁻³ to 10⁻⁶ Torr). Compare oxidation kinetics across studies by normalizing data to surface area and crystallite size. Recent work suggests that W₅Si₃ forms a passivating SiO₂ layer at 800°C, but rapid oxidation occurs above 1000°C due to WO₃ volatilization . Replicate these conditions to validate mechanisms.

Basic: What characterization techniques are essential for analyzing W₅Si₃’s structural and electronic properties?

Key techniques include:

  • XRD : To confirm phase composition and lattice parameters.
  • Scanning electron microscopy (SEM) : To assess morphology and grain boundaries.
  • X-ray photoelectron spectroscopy (XPS) : To identify surface oxidation states (e.g., W⁴⁺ vs. W⁶⁺).
  • Four-point probe measurements : To determine electrical resistivity, which is critical for semiconductor applications.
    Always cross-validate with transmission electron microscopy (TEM) for nanoscale defects and electron energy loss spectroscopy (EELS) for localized oxidation analysis .

Advanced: What methodological approaches minimize W₅Si₃ oxide formation during reactive-ion etching (RIE) in nanofabrication?

RIE using NF₃/He or NF₃/H₂ gas mixtures achieves anisotropic etching while suppressing oxidation. Optimize parameters:

  • Pressure : 50–100 mTorr to balance etch rate and selectivity.
  • RF power : 200–300 W to enhance ion bombardment without substrate damage.
  • Gas ratio : NF₃:He = 1:4 reduces oxygen incorporation by <5%.
    Pre-etch surface passivation with a thin SiNₓ layer further inhibits oxygen diffusion. Post-etch, use Auger electron spectroscopy (AES) to quantify residual oxygen .

Basic: How does stoichiometric deviation in W₅Si₃ affect its mechanical and electronic properties?

Deviations in Si:W ratios alter bonding and defect density. For example:

  • Si-rich phases (e.g., WSi₂) exhibit lower hardness but higher oxidation resistance.
  • W-rich phases (e.g., W₅Si₃) show higher Young’s modulus (~350 GPa) but brittleness.
    Use nanoindentation and Hall effect measurements to correlate stoichiometry with mechanical strength and carrier mobility. Maintain strict precursor stoichiometry during synthesis to mitigate deviations .

Advanced: How can computational modeling (e.g., DFT) guide the design of W₅Si₃-based composites for high-temperature applications?

Density functional theory (DFT) simulations predict interfacial stability between W₅Si₃ and matrices like SiC or Al₂O₃. Key steps:

Model adhesion energy at the interface to identify compatible materials.

Simulate thermal expansion coefficients to minimize mismatch-induced cracking.

Validate with experimental diffusion couples annealed at 1200°C, followed by TEM-EDS mapping. Recent studies highlight SiC as a promising matrix due to coherent interfaces with W₅Si₃ .

Basic: What are the best practices for reporting W₅Si₃ synthesis and characterization data in publications?

Follow guidelines for reproducibility:

  • Synthesis : Detail precursors, annealing duration, and atmospheric controls.
  • Characterization : Include raw XRD/EBSD data in supplementary materials.
  • Data normalization : Report electrical/thermal properties with error margins (e.g., ±5% resistivity variation).
    Adhere to standards in journals like Beilstein Journal of Organic Chemistry for experimental transparency .

Advanced: How can researchers address ethical and reproducibility challenges in W₅Si₃ studies?

  • Data integrity : Archive raw datasets (e.g., TGA curves, TEM micrographs) in FAIR-compliant repositories.
  • Conflict of interest : Disclose funding sources influencing material selection (e.g., industry partnerships favoring specific precursors).
  • Replication : Collaborate with independent labs to verify oxidation mechanisms and phase diagrams .

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